molecular formula C8H10N2O2 B11807452 2-(2-Amino-5-methylpyridin-4-yl)acetic acid

2-(2-Amino-5-methylpyridin-4-yl)acetic acid

Cat. No.: B11807452
M. Wt: 166.18 g/mol
InChI Key: WPXWMGRUVOGOJJ-UHFFFAOYSA-N
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Description

2-(2-Amino-5-methylpyridin-4-yl)acetic acid is a heterocyclic compound with a pyridine ring substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-methylpyridin-4-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-5-methylpyridine.

    Amination: The chloro group is substituted with an amino group using ammonia or an amine source under suitable conditions.

    Carboxylation: The resulting 2-amino-5-methylpyridine is then carboxylated to introduce the acetic acid moiety. This can be achieved using various carboxylation reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-methylpyridin-4-yl)acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-(2-Amino-5-methylpyridin-4-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-methylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methylpyridine: Similar structure but with the amino group at a different position.

    2-Amino-4-methylpyridine: Similar structure but with the methyl group at a different position.

    2-Amino-5-chloropyridine: Similar structure but with a chlorine atom instead of a methyl group.

Uniqueness

2-(2-Amino-5-methylpyridin-4-yl)acetic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-(2-amino-5-methylpyridin-4-yl)acetic acid

InChI

InChI=1S/C8H10N2O2/c1-5-4-10-7(9)2-6(5)3-8(11)12/h2,4H,3H2,1H3,(H2,9,10)(H,11,12)

InChI Key

WPXWMGRUVOGOJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1CC(=O)O)N

Origin of Product

United States

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